2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-4-yl)acetamide
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Overview
Description
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-4-yl)acetamide, or 4-methyl-2-oxo-1,6-dihydropyrimidine-4-carboxamide, is an organic compound that has been studied for its potential applications in the medical and scientific research fields. The compound is a member of the pyrimidine family of organic compounds, which is a group of nitrogen-containing heterocyclic compounds. It has been studied for its potential to be used as a pharmaceutical agent and for its potential applications in scientific research.
Scientific Research Applications
4-methyl-2-oxo-1,6-dihydropyrimidine-4-carboxamide has been studied for its potential applications in scientific research. It has been studied for its potential to be used as a pharmaceutical agent and for its potential applications in the fields of biochemistry, pharmacology, and molecular biology. It has been studied for its ability to inhibit the enzyme dihydropyrimidine dehydrogenase, which is involved in the metabolism of pyrimidine nucleotides. In addition, it has been studied for its potential to act as a modulator of the activity of certain proteins involved in signal transduction pathways.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-1,6-dihydropyrimidine-4-carboxamide is not fully understood. However, it is believed to interact with dihydropyrimidine dehydrogenase, an enzyme involved in the metabolism of pyrimidine nucleotides, and act as a modulator of the activity of certain proteins involved in signal transduction pathways. Additionally, it has been suggested to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
4-methyl-2-oxo-1,6-dihydropyrimidine-4-carboxamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it has the potential to inhibit the enzyme dihydropyrimidine dehydrogenase and modulate the activity of certain proteins involved in signal transduction pathways. It has also been suggested to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation. In vivo studies have demonstrated that it can reduce the levels of certain inflammatory markers, such as tumor necrosis factor-α, in mouse models of inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methyl-2-oxo-1,6-dihydropyrimidine-4-carboxamide in laboratory experiments include its low cost and ease of synthesis. Additionally, it has been studied for its potential applications in the medical and scientific research fields and has demonstrated potential biochemical and physiological effects in vitro and in vivo.
The limitations of using 4-methyl-2-oxo-1,6-dihydropyrimidine-4-carboxamide in laboratory experiments include the lack of a complete understanding of its mechanism of action and the lack of long-term studies to assess its safety and efficacy. Additionally, its potential applications in the medical and scientific research fields are still being studied and may not be fully understood for some time.
Future Directions
In order to fully understand the potential applications of 4-methyl-2-oxo-1,6-dihydropyrimidine-4-carboxamide in the medical and scientific research fields, further research is needed. This includes further studies to understand its mechanism of action, as well as long-term studies to assess its safety and efficacy. Additionally, further studies are needed to explore its potential applications in the fields of biochemistry, pharmacology, and molecular biology. Additionally, further studies are needed to explore its potential to act as a modulator of the activity of certain proteins involved in signal transduction pathways. Finally, further studies are needed to explore its potential to influence the expression of certain genes involved in the regulation of cell growth and differentiation.
Synthesis Methods
4-methyl-2-oxo-1,6-dihydropyrimidine-4-carboxamide can be synthesized through a number of methods. One method is the reaction of 4-methylphenol with ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction yields a mixture of the desired compound and other byproducts, which can be separated by column chromatography. Another method is the reaction of 4-methylphenol with ethyl chloroacetate in the presence of a base such as potassium hydroxide. This reaction yields the desired compound in a high yield.
properties
IUPAC Name |
2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-pyridin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-13-2-4-14(5-3-13)16-10-18(24)22(12-20-16)11-17(23)21-15-6-8-19-9-7-15/h2-10,12H,11H2,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTBSQFBSAEMHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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